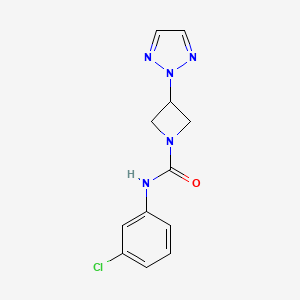
cyclopentyl (2S)-2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is a chemical compound with the CAS Number: 1151805-39-8 . It has a molecular weight of 269.77 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Kinetics and Mechanism of Hydrolysis :
- Cyclopentolate hydrochloride, a related compound, undergoes rapid degradation at higher pH values. The degradation involves the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, indicating a complex reaction mechanism (Roy, 1995).
Inhibition of Neuronal Monoamine Uptake :
- Alaproclate, an alpha-amino acid ester of phenethyl alcohols, selectively inhibits 5-hydroxytryptamine uptake, demonstrating potential as an antidepressant agent. This highlights the significance of such compounds in neuropsychiatric research (Lindberg et al., 1978).
Local Anesthetic Activity :
- Derivatives of cyclopentyl-aniline, including aminoacetanilide hydrochlorides, have been synthesized and tested for local anesthetic activity. This research contributes to the development of new local anesthetics (Gataullin et al., 2001).
Effects of Cyclodextrins on Stability :
- The interaction between cyclopentolate and cyclodextrins results in complex formation, which significantly stabilizes cyclopentolate against hydrolysis. This study is crucial for understanding the stability of such compounds in various formulations (Roy, 1996).
Gas Chromatography–Mass Spectrometry Applications :
- Cycloalkylcarbonyl derivatives, including cyclopentylcarbonyl derivatives, have been proposed for determining amino acid methyl esters using gas chromatography–mass spectrometry, which is vital for amino acid analysis (Zaikin & Luzhnov, 2002).
Synthesis of Epimers :
- Both epimers of L-cyclopentenylglycine have been synthesized using enzymatic resolution, highlighting the versatility of cyclopentyl derivatives in synthesizing biologically active compounds (Andersen, Nielsen, & Jaroszewski, 2000).
Amino-Alcohol Ligands in Metal Ion Complexing :
- The study of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts has provided insights into the structure and fitness of such ligands for complexing metal ions, crucial in coordination chemistry (de Sousa et al., 2010).
Pharmacological Characterization :
- Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate hydrochloride (SAR150640), a β3-adrenoceptor agonist, was characterized for the treatment of preterm labor, demonstrating the therapeutic potential of cyclopentyl derivatives in obstetrics (Croci et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
cyclopentyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPWWNULTZBHA-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859210-30-3 |
Source


|
| Record name | cyclopentyl (2S)-2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![N-{[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2415542.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)


![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)

![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
